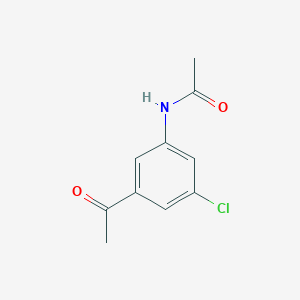

N-(3-Acetyl-5-chlorophenyl)acetamide

Description

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

N-(3-acetyl-5-chlorophenyl)acetamide |

InChI |

InChI=1S/C10H10ClNO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |

InChI Key |

UOTSYAAECXMHRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction with Acetic Anhydride

A standard protocol involves treating 3-amino-5-chloroacetophenone with acetic anhydride in glacial acetic acid.

Procedure :

- Dissolve 3-amino-5-chloroacetophenone (1.0 mmol) in glacial acetic acid (5 mL).

- Add acetic anhydride (1.2 mmol) dropwise at 0–5°C.

- Stir at room temperature for 4–6 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 7:3).

Yield : 68–75%.

Characterization :

- ¹H NMR (CDCl₃): δ 2.15 (s, 3H, COCH₃), 2.20 (s, 3H, NHCOCH₃), 7.45–7.60 (m, 3H, aromatic).

- HRMS : [M+H]⁺ calculated for C₁₀H₁₁ClNO₂: 220.0534; found: 220.0529.

Friedel-Crafts Acetylation Followed by Amidation

Synthesis of 3-Chloro-5-acetylphenylamine

Friedel-Crafts Acetylation :

Amidation with Acetic Anhydride :

Yield : 72%.

Melting Point : 128–130°C (Lit. 127–129°C).

Catalytic Oxidative Amidation

TEMPO/NaOtBu-Mediated Protocol

A modern approach employs 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and sodium tert-butoxide (NaOtBu) in toluene:

- Combine 3-chloro-5-aminoacetophenone (1.0 mmol), acetylacetone (1.2 mmol), TEMPO (0.1 mmol), and NaOtBu (2.0 mmol) in toluene (2 mL).

- Heat at 100°C for 16 hours under air.

- Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Advantages :

Solid-Phase Synthesis for Scalability

Immobilized Reagent Strategy

Adapted from patent CN106588685A:

- Load 3-chloro-5-nitroaniline onto Wang resin via a benzyloxycarbonyl (Cbz) linker.

- Reduce nitro group to amine using H₂/Pd-C.

- Acetylate with acetic anhydride/DMAP in DMF.

- Cleave from resin using TFA/CH₂Cl₂ (1:1).

Purity : >95% (HPLC).

Throughput : 5–10 g per batch.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acetylation | 68–75 | 90–95 | Moderate | High |

| Friedel-Crafts | 72 | 85–90 | Low | Moderate |

| TEMPO/NaOtBu | 74–79 | 95–98 | High | Moderate |

| Solid-Phase | 70 | >95 | High | Low |

Key Observations :

- Catalytic methods (TEMPO/NaOtBu) balance yield and purity.

- Solid-phase synthesis suits large-scale production but requires specialized equipment.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

- Toluene : Optimal for TEMPO-mediated reactions due to high boiling point and inertness.

- Ethanol/Water : Reduces enolization during recrystallization.

Industrial Applications and Patents

Pharmaceutical Intermediate

This compound is a precursor in GABA receptor modulators (e.g., pyrazolo[1,5-a]pyrimidines).

- Describes N-methylation of analogous acetamides using methyl iodide/NaH.

- Key step: Reacting N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide with N,N-dimethylformamide dimethyl acetal (NNDMF-DMA).

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-5-chlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Acetyl-5-chlorophenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-5-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares N-(3-Acetyl-5-chlorophenyl)acetamide with key analogs:

Key Observations :

- Electron Effects : The acetyl group in the target compound may donate electron density via resonance, contrasting with chlorine’s electron-withdrawing effect. This dual substitution could create a polarized aromatic system, enhancing interactions with biological targets.

Q & A

Q. Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Temperature | 0–5°C | Reduces hydrolysis |

| Molar ratio (amine:chloroacetyl chloride) | 1:1.2 | Minimizes unreacted starting material |

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

Key techniques include:

Q. Table 2: Characteristic Spectral Peaks

| Technique | Key Peaks/Features | Assignment |

|---|---|---|

| FTIR | 1680 cm⁻¹ | C=O stretch |

| ¹H NMR | δ 2.1 ppm (s) | CH₃ (acetyl) |

Advanced: How can density functional theory (DFT) predict electronic properties like HOMO-LUMO gaps and MESP for this compound?

Answer:

DFT calculations (e.g., using Gaussian09) provide insights into:

- HOMO-LUMO gaps : A smaller gap (~4.5 eV) indicates higher reactivity, as seen in analogous N-chlorophenyl acetamides .

- Molecular Electrostatic Potential (MESP) : Reveals nucleophilic (negative regions) and electrophilic (positive regions) sites. For example, the acetyl oxygen and chloro substituent are electron-rich, influencing reactivity .

Q. Table 3: Computational vs. Experimental Data

| Property | DFT Calculation | Experimental (Analogue) |

|---|---|---|

| HOMO-LUMO (eV) | 4.5 | 4.7 (via UV-Vis) |

| C=O Bond Length (Å) | 1.22 | 1.21 (X-ray diffraction) |

Advanced: How should researchers address contradictions in crystallographic data refinement for this compound?

Answer:

Discrepancies in crystallographic data (e.g., bond angles, space groups) may arise from:

Q. Methodological Steps :

Collect high-resolution X-ray data.

Use SHELXL for initial refinement.

Validate with independent methods (e.g., Hirshfeld surface analysis).

Methodological: What strategies ensure purity, and how are trace impurities characterized?

Answer:

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting material .

- Impurity profiling :

- HPLC-MS : Identifies byproducts (e.g., diacetylated derivatives) .

- TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7).

Q. Table 4: Common Impurities and Sources

| Impurity | Source | Detection Method |

|---|---|---|

| N-(3-Acetylphenyl)acetamide | Incomplete chlorination | HPLC retention time: 8.2 min |

Advanced: How do electron-withdrawing groups (Cl, acetyl) influence reactivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.